molecular formula C15H15ClN4O4 B3010077 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 478045-96-4

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B3010077
CAS RN: 478045-96-4
M. Wt: 350.76
InChI Key: WNSIVQGYCNULIW-UHFFFAOYSA-N
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Description

The compound of interest, 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, is a complex molecule that appears to be related to various research efforts in synthesizing compounds with potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, they do discuss related structures and chemical moieties, such as the 4-chlorophenyl group and oxadiazole ring, which are integral parts of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with a precursor such as 4-chlorophenoxyacetic acid, which undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate product. Subsequent cyclization and substitution reactions lead to the formation of various derivatives with the 1,3,4-oxadiazole moiety, which is a common feature in the target compound . The synthesis route is characterized by the use of IR, 1H-NMR, and EI-MS spectral analysis to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of related compounds features a chlorophenyl ring oriented at specific angles with respect to other rings in the molecule, such as the thiazole or oxadiazole rings . These orientations can influence the overall molecular geometry and, consequently, the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include esterification, ring closure, and substitution reactions. These reactions are crucial for introducing various functional groups and achieving the desired molecular architecture, which is essential for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their molecular structures and the presence of specific functional groups. For instance, intermolecular interactions such as C-H...O hydrogen bonds can lead to the formation of chains in the crystal structure, which can affect the compound's solubility and stability . The presence of the 4-chlorophenyl group and the oxadiazole ring is likely to contribute to the antibacterial and anti-enzymatic properties of the compounds, as seen in the pharmacological evaluation of similar molecules .

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds structurally similar to 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide have been synthesized and evaluated for their antimicrobial activities. For instance, novel thiazolidin-4-one derivatives have demonstrated significant inhibition of tumor growth and tumor-induced angiogenesis in mouse models, suggesting potential therapeutic applications in anticancer treatments. These derivatives were synthesized by coupling different amines containing aliphatic, substituted aromatic, and heterocyclic moieties, such as oxadiazol, pyrazole, isoxazole, and piperazine, with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, and showed strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Anticancer Agents

Several studies have focused on the synthesis of derivatives with anticancer properties. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and exhibited promising anticancer activity against A549 human lung adenocarcinoma cells. The synthesis involved reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, leading to the discovery of compounds with high selectivity and potent apoptotic effects, such as 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, which showed significant cytotoxic activity (Evren et al., 2019).

Anti-inflammatory Agents

The synthesis and evaluation of compounds for their anti-inflammatory activities have also been explored. For instance, new substituted azetidinonyl and thiazolidinonyl quinazolon 4 3H ones were synthesized and showed potential anti-inflammatory effects, with some compounds exhibiting more potent activity compared to phenyl butazone, highlighting their therapeutic potential in treating inflammation-related disorders (Bhati, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O4/c1-9-7-12(18-23-9)17-13(21)8-14-20(15(22)19(2)24-14)11-5-3-10(16)4-6-11/h3-7,14H,8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSIVQGYCNULIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC2N(C(=O)N(O2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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